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Compound of Interest

Compound Name: Tenosal

Cat. No.: B1216814

This guide provides a comprehensive comparison of the analgesic effects of Tenosal (active
ingredient: Tenoxicam) with other common analgesics, based on data from published scientific
literature. It is intended for researchers, scientists, and professionals in drug development to
facilitate an objective evaluation of Tenoxicam's performance and reproducibility.

Quantitative Data Summary

The following tables summarize the quantitative data on the analgesic efficacy of Tenoxicam
compared to various alternatives across different clinical settings.

Table 1: Tenoxicam vs. Other Non-Steroidal Anti-Inflammatory Drugs (NSAIDs)
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. . Key Efficacy
Comparison Pain Model Results
Measures
Tenoxicam group had
significantly lower pain
Tenoxicam vs. Postoperative pain Pain Scores scores at 3 and 4

Diclofenac

(third molar surgery)

(unspecified scale)

hours post-operation
and from day 3 to 7.[1]

[2]

Tenoxicam vs.

Piroxicam

Osteoarthritis

General Pain

Improvement

Both drugs improved
pain, with a slightly
greater improvement

noted with Tenoxicam.

[3]

Tenoxicam vs.

Ibuprofen

Post-endodontic pain

Pain Relief (Visual
Analog Scale - VAS)

At 6 hours, both 20
mg of Tenoxicam and
200 mg of Ibuprofen
provided significantly
better pain relief than

placebo.[4]

Tenoxicam vs.
Rofecoxib (COX-2
Inhibitor)

Postoperative dental

pain

Pain Relief

Rofecoxib provided
statistically better pain

relief than Tenoxicam.

[5]

Table 2: Tenoxicam vs. Non-NSAID Analgesics and Placebo
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] ] Key Efficacy
Comparison Pain Model Results
Measures

Tenoxicam group had
significantly lower
morphine
consumption (44.8

Tenoxicam vs. Postoperative pain Morphine mg) compared to

Paracetamol vs.

Placebo

(abdominal

hysterectomy)

Consumption (24h);
Pain Scores

paracetamol (64.6
mg) and placebo (69.2
mg). Tenoxicam was
associated with lower
pain scores at 2, 4, 6,
and 24 hours.[6]

Tenoxicam vs.

Fentanyl vs. Tramadol

Pain during
extracorporeal shock
wave lithotripsy
(ESWL)

Verbal Rating Pain
Scales (VRPS);
Incidence of

Nausea/Vomiting

No significant
difference in pain
scores among the
groups. The incidence
of nausea and
vomiting was
significantly lower in
the Tenoxicam group
(0%) compared to the
fentanyl (15%) and
tramadol (25%)
groups.[7]

Tenoxicam vs.
Paracetamol-Codeine
Combination vs.

Placebo

Postoperative pain

(third molar surgery)

Pain on Rest; Sleep
Disturbance; Rescue

Medication Use

Patients receiving
Tenoxicam reported
less pain on rest and
less sleep
disturbance, and used
fewer paracetamol-
codeine tablets

compared to placebo.

[8]19]
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Cumulative rescue

) ] morphine
_ Postoperative pain . _ _
Tenoxicam vs. ] Cumulative Morphine consumption was
(abdominal or ) ) )
Placebo Consumption consistently lower in

orthopedic surger
P gery) the Tenoxicam-treated

patients.[10]

Experimental Protocols

This section details the methodologies of key cited experiments to ensure reproducibility.

Protocol 1: Assessment of Postoperative Analgesia after
Abdominal Hysterectomy

» Objective: To compare the analgesic efficacy of Tenoxicam, paracetamol, and placebo in
reducing postoperative pain and morphine consumption.[6]

o Study Design: A randomized, double-blind, placebo-controlled clinical trial.[6]

o Participants: 120 female patients undergoing elective abdominal hysterectomy.[6]

« Intervention:
o Group 1: 20 mg Tenoxicam administered intravenously at the end of surgery.[6]
o Group 2: 1 g Paracetamol administered intravenously at the end of surgery.[6]
o Group 3: Placebo (saline) administered intravenously at the end of surgery.[6]

» Postoperative Analgesia: All patients were provided with a patient-controlled analgesia (PCA)
device administering morphine.[6]

¢ Qutcome Measures:

o Primary: Total morphine consumption over 24 hours.[6]
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o Secondary: Pain intensity assessed using a Visual Analog Scale (VAS) at 2, 4, 6, and 24
hours postoperatively. Incidence of side effects was also recorded.[6]

Pain Assessment (VAS): Patients were asked to mark their pain level on a 100 mm line,
where 0 mm represented "no pain" and 100 mm represented the "worst imaginable pain®.[7]
[11]

Statistical Analysis: Differences in morphine consumption and pain scores between the
groups were analyzed using appropriate statistical tests (e.g., ANOVA). A p-value of less
than 0.05 was considered statistically significant.[6]

Protocol 2: Evaluation of Analgesia during
Extracorporeal Shock Wave Lithotripsy (ESWL)

Objective: To compare the analgesic efficacy and side effect profile of intravenous
Tenoxicam, fentanyl, and tramadol during ESWL.[7]

Study Design: A prospective, randomized clinical trial.[7]

Participants: 120 patients undergoing outpatient ESWL.[7]

Intervention:

o Group 1: 0.3 mg/kg Tenoxicam administered intravenously before lithotripsy.[7]

o Group 2: 1 pg/kg Fentanyl administered intravenously before lithotripsy.[7]

o Group 3: 1.5 mg/kg Tramadol HCI administered intravenously before lithotripsy.[7]

Rescue Analgesia: If pain was not adequately controlled (Verbal Rating Pain Scale > 4), a
supplementary bolus of 25 ug fentanyl was administered.[7]

Outcome Measures:
o Primary: Pain intensity measured using a Verbal Rating Pain Scale (VRPS).

o Secondary: Incidence of side effects (nausea, vomiting, dizziness), oxygen saturation, and
the need for supplementary fentanyl.[7]
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e Pain Assessment (VRPS): Patients were asked to rate their pain using a descriptive scale
(e.g., no pain, mild, moderate, severe).

 Statistical Analysis: Differences in pain scores and the incidence of side effects between the
groups were analyzed. A p-value of less than 0.05 was considered statistically significant.[7]
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Caption: Mechanism of action of Tenoxicam as a non-selective COX inhibitor.

Experimental Workflow for a Typical Analgesic Clinical
Trial
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Caption: A typical workflow for a randomized controlled trial of an analgesic.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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